molecular formula C15H21N5O4S2 B2512199 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034540-99-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2512199
CAS RN: 2034540-99-1
M. Wt: 399.48
InChI Key: FRCGUATULGEDKW-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

Antibacterial Evaluation

Research on novel heterocyclic compounds containing a sulfonamido moiety, aimed at synthesizing new antibacterial agents, revealed the synthesis of various derivatives with significant antibacterial activities. Compounds synthesized demonstrated high activity against certain bacterial strains, showcasing the potential of sulfonamide derivatives in antibacterial drug development (Azab, Youssef, & El-Bordany, 2013).

Catalytic Applications in Synthesis

A study on N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide highlighted its use as an efficient catalyst for the synthesis of various heterocyclic derivatives in aqueous media. This research emphasizes the compound's role in promoting greener chemistry practices through water-mediated reactions, yielding high-purity products in shorter times (Khazaei et al., 2015).

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds have been extensively studied for their inhibitory effect on human carbonic anhydrase isoenzymes, crucial for various physiological processes. Research involving metal complexes of pyrazole-based sulfonamide demonstrated significant inhibition of these enzymes, pointing towards their potential in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2017).

Antimicrobial and Antiproliferative Agents

The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives aimed at creating effective antimicrobial and antiproliferative agents showcased the versatility of sulfonamide compounds in addressing a range of microbial infections and cancer cell lines. This research not only underscores the compound's potential in treating infections but also its role in cancer therapy (Abd El-Gilil, 2019).

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S2/c1-6-20-11(3)15(10(2)16-20)25(21,22)17-12-7-8-13-14(9-12)19(5)26(23,24)18(13)4/h7-9,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCGUATULGEDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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